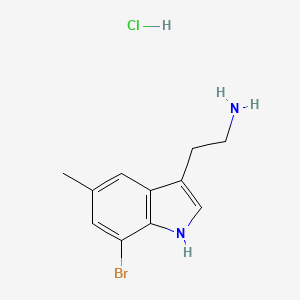

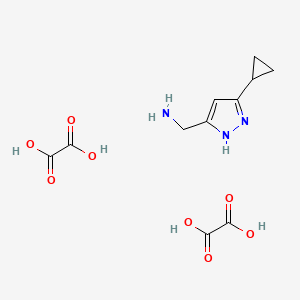

![molecular formula C14H18F3N3O B2453788 (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034504-18-0](/img/structure/B2453788.png)

(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety involves several steps . For example, one method involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, hydrochloride with DIPEA, DIC, and HOAt in DCM under an atmosphere of nitrogen .Molecular Structure Analysis

The molecular structure of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can be complex . For example, one study observed a weak intramolecular N13-H···N1 hydrogen-bond interaction with a H···N1 distance of 2.4 Å in a similar compound .Chemical Reactions Analysis

The chemical reactions involving compounds with the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can be intricate . For instance, one study noted a weak intramolecular N13-H···N1 hydrogen-bond interaction in a similar compound .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can vary . For instance, 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic Acid has a boiling point of 498.3±45.0 °C and a density of 1.384±0.06 g/cm3 .科学的研究の応用

Synthesis and Structure

The compound’s synthesis involves a condensation strategy using an α-amino ketone. It is characterized by its 2-aminoimidazole ring, which has been utilized as a bioisostere for guanidine, benzamidine, and triazole groups in biologically active compounds . The structure consists of a 1,3-benzodiazole core with a piperidine moiety and a trifluoromethyl group.

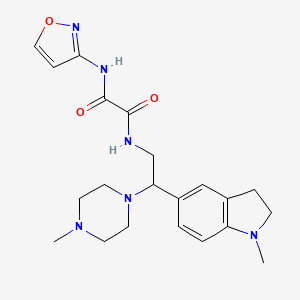

Biological Targets and Medicinal Chemistry

The 2-aminoimidazole ring is intriguing in medicinal chemistry due to its interaction with biological targets containing glutamate and aspartate residues via hydrogen bonds. It has been incorporated into various natural products, including sceptrin, ageliferin, and dragmacidins . Researchers have explored its potential as a replacement for other functional groups in bioactive compounds.

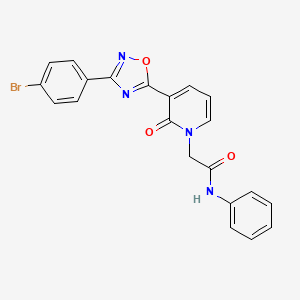

COX-2 Inhibition

Designing COX-2 inhibitors is crucial for managing inflammation-related conditions. A related series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, possessing a methylsulfonyl pharmacophore, were synthesized and evaluated for their COX-2 inhibitory activity .

Heterocyclic Scaffolds

The compound’s 1,2,3-triazole moiety aligns with heterocyclic scaffolds used in medicinal chemistry. These scaffolds exhibit diverse activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects .

Tetrahydroindole Derivatives

The nonplanar structure of the cyclohexene moiety in tetrahydroindole derivatives enhances binding to enzyme active sites and solubility. These derivatives have applications in schizophrenia treatment, selective SIRT2 sirtuins inhibition, GABA receptor agonism, and platelet aggregation inhibition .

Antitumor Potential

Related imidazole-containing compounds have been evaluated for antitumor potential against different cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were tested against MCF-7 and CaCo-2 cells .

作用機序

Target of Action

The primary targets of this compound are yet to be identified. Compounds containing an imidazole moiety, such as this one, have been known to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities .

Mode of Action

It is known that imidazole-containing compounds can show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This allows them to interact with various biological targets in different ways.

Biochemical Pathways

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution within the body .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can vary . For example, 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid hydrochloride has several hazard statements including H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

将来の方向性

The future directions for research on compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety are promising . For example, the 2-aminoimidazole ring, which is part of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety, is an interesting structural moiety in medicinal chemistry and has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds . This suggests potential for the development of new drugs .

特性

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O/c15-14(16,17)10-3-5-20(6-4-10)13(21)9-1-2-11-12(7-9)19-8-18-11/h8-10H,1-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRKBNAEZSPJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCC(CC3)C(F)(F)F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2453708.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)

![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)

![N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2453719.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)